molecular formula C6H13NO2 B14767463 3-Methylpiperidine-3,4-diol

3-Methylpiperidine-3,4-diol

Cat. No.: B14767463
M. Wt: 131.17 g/mol
InChI Key: HYKBZZUNSZBYCZ-UHFFFAOYSA-N
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Description

3-Methylpiperidine-3,4-diol is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpiperidine-3,4-diol typically involves the reduction of piperidinone intermediates. One common method includes the use of phenylsilane and iron complexes as catalysts to promote the formation and reduction of imine, followed by cyclization and reduction of the piperidinone intermediate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from readily available precursors, followed by purification processes to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Methylpiperidine-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various substituted piperidines .

Scientific Research Applications

3-Methylpiperidine-3,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylpiperidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 3-Methylpiperidine-3,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxyl groups make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

3-methylpiperidine-3,4-diol

InChI

InChI=1S/C6H13NO2/c1-6(9)4-7-3-2-5(6)8/h5,7-9H,2-4H2,1H3

InChI Key

HYKBZZUNSZBYCZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCC1O)O

Origin of Product

United States

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